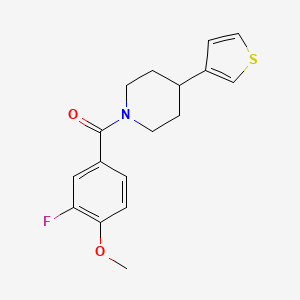
(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a fluoro-methoxyphenyl group, a thiophenyl group, and a piperidinyl group . It’s related to acetophenone derivatives, which are used as synthesis precursors for chalcone derivatives in the application of APIs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiophene group, and the attachment of the fluoro-methoxyphenyl group . Protodeboronation of pinacol boronic esters could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluoro-methoxyphenyl group would likely contribute to the polarity of the molecule . The piperidine ring and the thiophene group would add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used. The presence of several functional groups allows for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structural exploration of related compounds. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies. This work contributes to understanding the molecular structure and stability of such compounds (S. Benaka Prasad et al., 2018).
Neuroprotective Activities
- Aryloxyethylamine derivatives, closely related to the chemical structure , have been synthesized and evaluated for their neuroprotective effects. These compounds have shown potential in protecting PC12 cells against glutamate-induced cell death and have been suggested as promising agents for anti-ischemic stroke treatments (Y. Zhong et al., 2020).
Antitubercular Activities
- A series of compounds including [4-(aryloxy)phenyl]cyclopropyl methanones have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (S. S. Bisht et al., 2010).
Anticancer Applications
- Piperidine derivatives have been synthesized and shown to have antiproliferative activity, suggesting their potential in cancer therapy. For example, compounds with the piperidine framework have been found to inhibit the growth of human leukemia cells (K. Vinaya et al., 2011).
Synthesis of Fluorinated Compounds
- Research has also focused on the synthesis of fluorinated compounds, which are valuable in various applications due to their enhanced photostability and improved spectroscopic properties. These studies provide scalable access to novel fluorinated analogs of important derivatives (Zachary R. Woydziak et al., 2012).
Radiolabeling and Imaging Studies
- Compounds structurally similar to (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone have been synthesized and radiolabeled for potential use in imaging studies, such as SPECT and PET, to visualize specific receptors in the brain. This research is crucial for the development of diagnostic tools and understanding neurological diseases (P. Blanckaert et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-3-2-13(10-15(16)18)17(20)19-7-4-12(5-8-19)14-6-9-22-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKQNZGKBRGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)
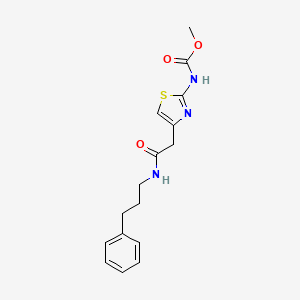

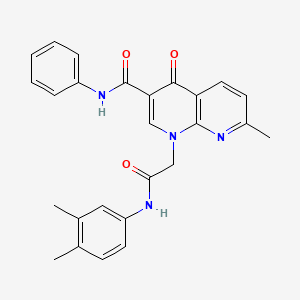
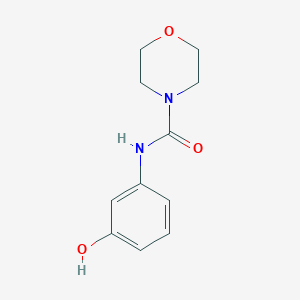
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2934358.png)
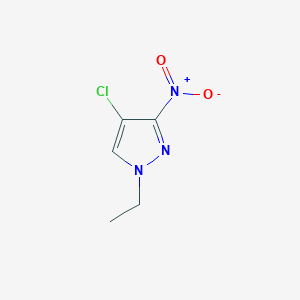
![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)

![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)
